molecular formula C11H16S B13315167 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol

Cat. No.: B13315167
M. Wt: 180.31 g/mol
InChI Key: GFJHFMGCAQGWFI-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol is an organic compound with the molecular formula C11H16S. It is a thiol derivative of ethane, characterized by the presence of a phenyl group substituted with a propan-2-yl group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol typically involves the reaction of 1-[4-(Propan-2-YL)phenyl]ethan-1-ol with thiolating agents. One common method is the reaction with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under reflux conditions. The reaction proceeds as follows:

[ \text{C11H16O} + \text{H2S} \xrightarrow{\text{ZnCl2}} \text{C11H16S} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-YL)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modulation of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Propan-2-YL)phenyl]ethan-1-ol: An alcohol derivative with similar structural features but different chemical properties.

    1-[4-(Propan-2-YL)phenyl]ethane-1-amine: An amine derivative with distinct reactivity and applications.

Uniqueness

1-[4-(Propan-2-YL)phenyl]ethane-1-thiol is unique due to its thiol functional group, which imparts specific reactivity and biological activity. The presence of the propan-2-yl group enhances its lipophilicity, influencing its solubility and interaction with biological membranes.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanethiol

InChI

InChI=1S/C11H16S/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3

InChI Key

GFJHFMGCAQGWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S

Origin of Product

United States

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